3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride

Catalog No.
S14033534
CAS No.
M.F
C5H9ClN2S
M. Wt
164.66 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Methylsulfanyl)azetidine-3-carbonitrile hydroch...

Product Name

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride

IUPAC Name

3-methylsulfanylazetidine-3-carbonitrile;hydrochloride

Molecular Formula

C5H9ClN2S

Molecular Weight

164.66 g/mol

InChI

InChI=1S/C5H8N2S.ClH/c1-8-5(2-6)3-7-4-5;/h7H,3-4H2,1H3;1H

InChI Key

JHCQGIYRSCTPIP-UHFFFAOYSA-N

Canonical SMILES

CSC1(CNC1)C#N.Cl

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride is a chemical compound characterized by its unique structure, which includes an azetidine ring and a methylsulfanyl group. The compound has the molecular formula C5H9ClN2SC_5H_9ClN_2S and a molecular weight of approximately 132.59 g/mol. It is typically encountered as a hydrochloride salt, enhancing its solubility in various solvents, making it suitable for laboratory applications and chemical synthesis .

Typical of azetidine derivatives. Key reactions include:

  • Nucleophilic Substitution: The carbon atom adjacent to the nitrogen in the azetidine ring can undergo nucleophilic attack, allowing for substitution reactions.
  • Cyclization Reactions: The presence of the carbonitrile group can facilitate cyclization with other nucleophiles, leading to the formation of more complex structures.
  • Reduction Reactions: The carbonitrile functional group can be reduced to an amine or aldehyde under appropriate conditions, expanding its utility in synthetic organic chemistry .

The synthesis of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride can be achieved through several methods:

  • From Azetidine Derivatives: Starting from azetidine compounds, a methylsulfanyl group can be introduced via nucleophilic substitution with methyl thioacetate or similar reagents.
  • Carbonitrile Introduction: The carbonitrile functionality can be added through a reaction with cyanogen bromide or sodium cyanide in the presence of a base.
  • Hydrochloride Formation: The final step involves reacting the free base form of the compound with hydrochloric acid to yield the hydrochloride salt .

3-(Methylsulfanyl)azetidine-3-carbonitrile hydrochloride serves multiple roles in scientific research and industrial applications:

  • Chemical Synthesis: It is utilized as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
  • Building Block: Its unique structure makes it a valuable building block for developing novel compounds in medicinal chemistry.
  • Research Tool: It is used in various biochemical assays to study enzyme interactions and metabolic pathways .

Interaction studies involving 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride focus on its binding affinity with biological targets such as enzymes and receptors. Preliminary studies suggest that compounds with similar structures may interact with neurotransmitter systems or exhibit inhibitory effects on specific enzymes. Further research is necessary to elucidate these interactions fully and assess their potential therapeutic implications .

Several compounds share structural similarities with 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
Azetidine-3-carbonitrile hydrochloride345954-83-80.95
3-Methylazetidine hydrochloride935669-28-60.74
(S)-Pyrrolidine-3-carbonitrile hydrochloride1153950-49-20.72
Pyrrolidine-3-carbonitrile hydrochloride1187930-86-40.72
Piperidine-3-carbonitrile hydrochloride1199773-75-50.69

These compounds demonstrate varying degrees of similarity based on their structural features, particularly those related to the azetidine ring and functional groups present . The uniqueness of 3-(methylsulfanyl)azetidine-3-carbonitrile hydrochloride lies in its specific substitution pattern and the presence of the methylsulfanyl group, which may impart distinct chemical properties and biological activities compared to its analogs.

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

164.0174972 g/mol

Monoisotopic Mass

164.0174972 g/mol

Heavy Atom Count

9

Dates

Last modified: 08-10-2024

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